molecular formula C15H12ClN5O B278815 N-(2-chloro-3-pyridinyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

N-(2-chloro-3-pyridinyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B278815
M. Wt: 313.74 g/mol
InChI Key: ZJQYNFVTKLKUKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-3-pyridinyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide, also known as CCT251545, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.

Mechanism of Action

N-(2-chloro-3-pyridinyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide exerts its therapeutic effects by binding to the WDR5 protein and disrupting the activity of the MLL1 complex, which is involved in the regulation of gene expression. By inhibiting the activity of the MLL1 complex, N-(2-chloro-3-pyridinyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can prevent the growth and proliferation of cancer cells. In addition, N-(2-chloro-3-pyridinyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can also modulate the activity of immune cells by inhibiting the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
N-(2-chloro-3-pyridinyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to have a variety of biochemical and physiological effects, including inhibition of cancer cell growth, modulation of immune cell activity, and inhibition of inflammation. In addition, N-(2-chloro-3-pyridinyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been found to have low toxicity and high selectivity for cancer cells, making it a promising therapeutic agent for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-chloro-3-pyridinyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide in lab experiments is its specificity for the WDR5 protein, which allows for targeted inhibition of cancer cell growth. In addition, N-(2-chloro-3-pyridinyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been found to have low toxicity and high selectivity for cancer cells, making it a safer alternative to traditional chemotherapy drugs. However, one of the limitations of using N-(2-chloro-3-pyridinyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N-(2-chloro-3-pyridinyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide, including further investigation of its potential as a therapeutic agent in various diseases, optimization of its synthesis method to improve solubility and bioavailability, and development of new analogs with improved pharmacological properties. In addition, the use of N-(2-chloro-3-pyridinyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide in combination with other therapeutic agents may enhance its efficacy and reduce the risk of drug resistance.

Synthesis Methods

N-(2-chloro-3-pyridinyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can be synthesized through a multistep process involving the reaction of 2-chloro-3-pyridinecarboxylic acid with thionyl chloride to form 2-chloro-3-pyridineyl chloride. The resulting compound is then reacted with 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid in the presence of a base to yield N-(2-chloro-3-pyridinyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide.

Scientific Research Applications

N-(2-chloro-3-pyridinyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, N-(2-chloro-3-pyridinyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to inhibit the growth of cancer cells by targeting the WDR5 protein, which is involved in the regulation of gene expression. In addition, N-(2-chloro-3-pyridinyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been found to have anti-inflammatory properties by inhibiting the activity of the NF-κB signaling pathway. Furthermore, N-(2-chloro-3-pyridinyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been investigated for its potential in treating autoimmune disorders such as multiple sclerosis by modulating the activity of immune cells.

properties

Product Name

N-(2-chloro-3-pyridinyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Molecular Formula

C15H12ClN5O

Molecular Weight

313.74 g/mol

IUPAC Name

N-(2-chloropyridin-3-yl)-5-methyl-1-phenyltriazole-4-carboxamide

InChI

InChI=1S/C15H12ClN5O/c1-10-13(15(22)18-12-8-5-9-17-14(12)16)19-20-21(10)11-6-3-2-4-7-11/h2-9H,1H3,(H,18,22)

InChI Key

ZJQYNFVTKLKUKP-UHFFFAOYSA-N

SMILES

CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=C(N=CC=C3)Cl

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=C(N=CC=C3)Cl

Origin of Product

United States

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